REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:12]Br)[CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:14]Br)=[CH:4][CH:3]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[S:28]([O-])([O-])(=O)=O.[Na+].[Na+].O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:14][S:28][CH2:12][C:7]3[C:6]=2[C:11]=1[CH:10]=[CH:9][CH:8]=3 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14.15|
|
Name
|
1-bromo-4,5-bis(bromomethyl)-naphthalene
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=C(C=CC=C12)CBr)CBr
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2CSCC=3C2C1C=CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |